Methyldiisopropylchlorosilane

Description

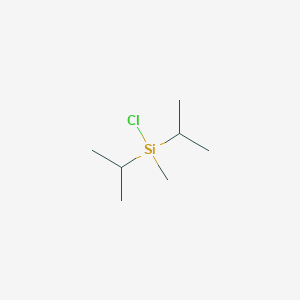

Methyldiisopropylchlorosilane is an organosilicon compound with the formula (i-Pr)₂MeSiCl, where two isopropyl (i-Pr) groups, one methyl (Me) group, and a chlorine atom are bonded to a central silicon atom. This compound is part of the chlorosilane family, widely used in organic synthesis as silylating agents to protect reactive functional groups (e.g., alcohols, amines) during chemical reactions. Its bulky isopropyl substituents confer steric hindrance, influencing reactivity and selectivity in comparison to less hindered analogs. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally similar chlorosilanes .

Properties

Molecular Formula |

C7H17ClSi |

|---|---|

Molecular Weight |

164.75 g/mol |

IUPAC Name |

chloro-methyl-di(propan-2-yl)silane |

InChI |

InChI=1S/C7H17ClSi/c1-6(2)9(5,8)7(3)4/h6-7H,1-5H3 |

InChI Key |

XOLPGSHGGPYYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C)(C(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Steric Effects :

- This compound’s bulky isopropyl groups reduce nucleophilic attack rates compared to smaller analogs like Dimethyl Dichlorosilane (Me₂SiCl₂), which hydrolyzes rapidly .

- Isopropyldimethylchlorosilane (i-PrMe₂SiCl) exhibits intermediate steric hindrance, balancing reactivity and selectivity in silylation reactions .

Reactivity: Methyldichlorosilane (MeSiHCl₂) reacts violently with moisture, releasing HCl gas, whereas this compound’s hydrolysis is slower but still exothermic . The cyano group in (3-Cyanopropyl)methyldichlorosilane enhances polarity, making it suitable for modifying chromatographic surfaces .

Applications: 3-Methacryloxypropyldimethylchlorosilane is specialized for bonding organic polymers to inorganic surfaces (e.g., glass, metals) in dental materials, leveraging its methacrylate moiety . this compound’s steric bulk is advantageous in multi-step syntheses where selective protection of functional groups is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.